Apitolisib

Catalog No.
S548972
CAS No.
1032754-93-0
M.F
C23H30N8O3S
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apitolisib

CAS Number

1032754-93-0

Product Name

Apitolisib

IUPAC Name

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one

Molecular Formula

C23H30N8O3S

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1

InChI Key

YOVVNQKCSKSHKT-HNNXBMFYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno(3,2-d)pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one, GDC 0980, GDC-0980, GDC0980

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O

Isomeric SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O

The exact mass of the compound Apitolisib is 498.21616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Apitolisib (GDC-0980) is a potent, selective, and orally bioavailable small molecule that dually inhibits Class I phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR) kinase. Developed for oncology research, it targets two critical nodes in the frequently dysregulated PI3K/Akt/mTOR signaling pathway. Its key procurement-relevant attributes include balanced, low-nanomolar potency against all Class I PI3K isoforms and mTOR, combined with favorable pharmacokinetic properties that facilitate consistent and reproducible dosing in preclinical models.

While numerous PI3K/mTOR pathway inhibitors exist, they are not functionally interchangeable for procurement. Close analogs and in-class substitutes exhibit significant variations in kinase selectivity, cellular potency, and particularly, pharmacokinetic properties like oral bioavailability and clearance. Substituting Apitolisib with a PI3K-only inhibitor like Pictilisib (GDC-0941) fails to address mTOR-driven signaling, a key mechanism of resistance. Furthermore, substituting with other dual inhibitors like Dactolisib (BEZ235) can lead to different *in vivo* exposure and off-target effects, compromising experimental reproducibility and translational relevance. The documented high oral bioavailability of Apitolisib simplifies *in vivo* study design, a practical advantage not universally shared by other inhibitors that may require more complex formulation or administration routes.

High and Consistent Oral Bioavailability for Simplified In Vivo Dosing Protocols

Apitolisib demonstrates favorable oral bioavailability across multiple preclinical species, a critical parameter for ensuring consistent and effective compound exposure in *in vivo* models without requiring complex formulations. In mice, oral bioavailability was reported to be high, and in dogs, it reached up to 125%. This contrasts with other inhibitors, such as the PI3K-selective Pictilisib (GDC-0941), which showed lower bioavailability in species like monkeys (18.6%).

Evidence DimensionOral Bioavailability (%)
Target Compound DataUp to 125% (in dogs)
Comparator Or BaselinePictilisib (GDC-0941): 18.6% (in monkeys)
Quantified DifferenceSignificantly higher bioavailability in comparable preclinical species.
ConditionsPharmacokinetic studies in preclinical animal models (dog for Apitolisib, monkey for Pictilisib).

High oral bioavailability reduces dosing complexity and variability in animal studies, leading to more reproducible and reliable experimental outcomes.

Balanced, Low-Nanomolar Potency Against Both PI3K and mTOR Kinases

Apitolisib exhibits potent and well-balanced inhibitory activity against all Class I PI3K isoforms and mTOR. Its biochemical potency against PI3Kα is 5 nM (IC50) and against mTOR is 17 nM (Ki). This dual action contrasts sharply with PI3K-selective inhibitors like Pictilisib (GDC-0941), which has a PI3Kα IC50 of 3 nM but is significantly less active against mTOR (193-fold less active than against p110α). This balanced dual inhibition is critical for comprehensively blocking the pathway and mitigating resistance mechanisms.

Evidence DimensionBiochemical Potency (IC50/Ki)
Target Compound DataPI3Kα IC50: 5 nM; mTOR Ki: 17 nM
Comparator Or BaselinePictilisib (GDC-0941): PI3Kα IC50: 3 nM; mTOR activity is 193-fold lower.
Quantified DifferenceApitolisib maintains potent, low-nanomolar activity against both PI3K and mTOR, whereas Pictilisib is highly selective for PI3K.
ConditionsCell-free biochemical kinase assays.

For studies requiring comprehensive pathway blockade, Apitolisib's dual-target profile provides a clear advantage over PI3K-selective inhibitors, which can allow for mTOR-mediated escape signaling.

Superior In Vivo Efficacy Compared to PI3K-Selective Inhibition

The dual inhibition of PI3K and mTOR by Apitolisib translates to robust *in vivo* activity. In xenograft models, Apitolisib demonstrated potent, dose-dependent tumor growth inhibition at doses as low as 1 mg/kg. In a head-to-head comparison within a breast cancer xenograft model (KPL-4), Apitolisib (GDC-0980) achieved greater tumor growth inhibition than the PI3K-selective inhibitor Pictilisib (GDC-0941) at equivalent dose levels, highlighting the therapeutic advantage of dual pathway blockade in a practical application setting.

Evidence DimensionTumor Growth Inhibition (TGI)
Target Compound DataGreater TGI at equivalent doses.
Comparator Or BaselinePictilisib (GDC-0941): Lower TGI at equivalent doses.
Quantified DifferenceQualitatively superior anti-tumor activity in a direct comparison.
ConditionsKPL-4 breast cancer xenograft model in mice.

This evidence demonstrates that Apitolisib's dual-action mechanism provides a tangible performance benefit in preclinical cancer models over a closely related, PI3K-only inhibitor.

In Vivo Oncology Studies Requiring Consistent Oral Dosing and High Exposure

Apitolisib's high and reliable oral bioavailability makes it the right choice for long-term *in vivo* cancer models where consistent drug exposure is critical for data integrity. Its pharmacokinetic profile simplifies dosing regimens and reduces the experimental variability often associated with compounds requiring complex formulations or parenteral administration.

Investigating Mechanisms of Resistance to PI3K-Specific Inhibitors

Due to its balanced, potent inhibition of both PI3K and mTOR, Apitolisib is an essential tool for studying and overcoming resistance mechanisms that emerge from mTORC1/2 signaling when only PI3K is targeted. Its demonstrated superior efficacy over PI3K-only inhibitors in certain models makes it ideal for this line of research.

Cell-Based Assays and Screens Demanding Comprehensive PI3K/mTOR Pathway Blockade

In *in vitro* studies of cancer cell lines, particularly those with known PIK3CA mutations or PTEN loss, Apitolisib provides robust, dual-target engagement. This ensures a more complete shutdown of the PI3K/Akt/mTOR pathway compared to single-target agents, providing clearer, more definitive results in proliferation, apoptosis, and signaling assays.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

498.21615802 Da

Monoisotopic Mass

498.21615802 Da

Heavy Atom Count

35

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C854K1MIJ

Pharmacology

Apitolisib is an orally available agent targeting phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. Apitolisib inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition of cancer cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Other CAS

1032754-93-0

Wikipedia

Apitolisib

Dates

Last modified: 08-15-2023
1: English DP, Bellone S, Cocco E, Bortolomai I, Pecorelli S, Lopez S, Silasi DA, Schwartz PE, Rutherford T, Santin AD. Oncogenic PIK3CA gene mutations and HER2/neu gene amplifications determine the sensitivity of uterine serous carcinoma cell lines to GDC-0980, a selective inhibitor of Class I PI3 kinase and mTOR kinase (TORC1/2). Am J Obstet Gynecol. 2013 Nov;209(5):465.e1-9. doi: 10.1016/j.ajog.2013.07.020. Epub 2013 Jul 24. PubMed PMID: 23891627.
2: Salphati L, Pang J, Plise EG, Lee LB, Olivero AG, Prior WW, Sampath D, Wong S, Zhang X. Preclinical assessment of the absorption and disposition of the phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor GDC-0980 and prediction of its pharmacokinetics and efficacy in human. Drug Metab Dispos. 2012 Sep;40(9):1785-96. doi: 10.1124/dmd.112.046052. Epub 2012 Jun 13. PubMed PMID: 22696419.
3: Wallin JJ, Edgar KA, Guan J, Berry M, Prior WW, Lee L, Lesnick JD, Lewis C, Nonomiya J, Pang J, Salphati L, Olivero AG, Sutherlin DP, O'Brien C, Spoerke JM, Patel S, Lensun L, Kassees R, Ross L, Lackner MR, Sampath D, Belvin M, Friedman LS. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Mol Cancer Ther. 2011 Dec;10(12):2426-36. doi: 10.1158/1535-7163.MCT-11-0446. Epub 2011 Oct 13. PubMed PMID: 21998291.
4: Sutherlin DP, Bao L, Berry M, Castanedo G, Chuckowree I, Dotson J, Folks A, Friedman L, Goldsmith R, Gunzner J, Heffron T, Lesnick J, Lewis C, Mathieu S, Murray J, Nonomiya J, Pang J, Pegg N, Prior WW, Rouge L, Salphati L, Sampath D, Tian Q, Tsui V, Wan NC, Wang S, Wei B, Wiesmann C, Wu P, Zhu BY, Olivero A. Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. J Med Chem. 2011 Nov 10;54(21):7579-87. doi: 10.1021/jm2009327. Epub 2011 Oct 7. PubMed PMID: 21981714.

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